Cas no 854601-70-0 (Naloxegol)

Naloxegol structure
Naloxegol structure
Nombre del producto:Naloxegol
Número CAS:854601-70-0
MF:C34H53NO11
Megavatios:651.784731626511
MDL:MFCD29472242
CID:2083315
PubChem ID:56959087

Naloxegol Propiedades químicas y físicas

Nombre e identificación

    • Naloxegol
    • (4R,4aS,7S,7aR,12bS)-7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
    • NKTR-118
    • (5α,6α)-4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)morphinan-3,14-diol (ACI)
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5α,6α)- (9CI)
    • Movantik
    • NKTR 118
    • NSC787509
    • 44T7335BKE
    • HY-A0118
    • EN300-22211334
    • DA-65916
    • Naloxegol [INN]
    • Naloxegol (NKTR-118)
    • Naloxegol (USAN/INN)
    • NALOXEGOL [WHO-DD]
    • 4,5.ALPHA.-EPOXY-6.ALPHA.-((3,6,7,12,15,18,21-HEPTAOXADOCOSYL)OXY)-17-(PROP-2-ENYL)MORPHINAN-3,14-DIOL
    • AZ13337019
    • UNII-44T7335BKE
    • A06AH03
    • NSC-787509
    • (5alpha,6alpha)-17-Allyl-6-((20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl)oxy)-4,5-epoxymorphinan-3,14-diol
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propen-1-yl)-, (5a,6a)-; Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5a,6a)- (9CI); (5a,6a)-4,5-Epoxy-6-(3,6,9,12,15,18,21-h
    • BRD-K41458421-034-01-6
    • 854601-70-0
    • Naloxegol [USAN:INN]
    • GTPL7539
    • Q15708351
    • (5alpha,6alpha)-17-Allyl-6-[(20-hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl)oxy]-4,5-epoxymorphinan-3,14-diol
    • AKOS030526932
    • NKTR118
    • 4,5alpha-EPOXY-6alpha-((3,6,7,12,15,18,21-HEPTAOXADOCOSYL)OXY)-17-(PROP-2-ENYL)MORPHINAN-3,14-DIOL
    • Morphinan-3,14-diol, 4,5-Epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)-17-(2-propenyl)-, (5alpha,6alpha)-
    • XNKCCCKFOQNXKV-ZRSCBOBOSA-N
    • MORPHINAN-3,14-DIOL, 4,5-EPOXY-6-(3,6,9,12,15,18,21-HEPTAOXADOCOS-1-YLOXY)-17-(2-PROPEN-1-YL)-, (5alpha,6alpha)-
    • NCGC00509863-01
    • NALOXEGOL [MI]
    • CS-4987
    • DTXSID80234684
    • CHEBI:82975
    • CHEMBL2219418
    • NALOXEGOL (NFLIS-DRUG)
    • DTXCID10157175
    • (1S,5R,13R,14S,17S)-14-(2,5,8,11,14,17,20-heptaoxadocosan-22-yloxy)-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-triene-10,17-diol
    • NALOXEGOL [USAN]
    • HSDB 8338
    • NALOXEGOL [NFLIS-DRUG]
    • D10479
    • naloxegolum
    • SCHEMBL19433066
    • DB09049
    • Morphinan-3,14-diol, 4,5-epoxy-6-(3,6,9,12,15,18,21-heptaoxadocos-1-yloxy)- 17-(2-propenyl)-, (5alpha,6alpha)-
    • AZ-13337019
    • MORPHINAN-3,14-DIOL, 4,5-EPOXY-6-(3,6,9,12,15,18,21-HEPTAOXADOCOS-1-YLOXY)-17-(2-PROPEN-1-YL)-, (5.ALPHA.,6.ALPHA.)-
    • MDL: MFCD29472242
    • Renchi: 1S/C34H53NO11/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2/h3-5,28-29,32,36-37H,1,6-25H2,2H3/t28-,29+,32-,33-,34+/m0/s1
    • Clave inchi: XNKCCCKFOQNXKV-ZRSCBOBOSA-N
    • Sonrisas: O[C@]12[C@@H]3N(CC[C@@]41[C@H]([C@H](CC2)OCCOCCOCCOCCOCCOCCOCCOC)OC1C(=CC=C(C4=1)C3)O)CC=C

Atributos calculados

  • Calidad precisa: 651.361862g/mol
  • Carga superficial: 0
  • XLogP3: -1
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 12
  • Cuenta de enlace giratorio: 24
  • Masa isotópica única: 651.361862g/mol
  • Masa isotópica única: 651.361862g/mol
  • Superficie del Polo topológico: 127Ų
  • Recuento de átomos pesados: 46
  • Complejidad: 899
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

Naloxegol Información de Seguridad

  • Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.

Naloxegol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
DC Chemicals
DC20016-100 mg
Naloxegol
854601-70-0
100mg
$550.0 2022-02-28
TRC
N284470-1mg
Naloxegol
854601-70-0
1mg
$ 167.00 2023-09-06
TRC
N284470-10mg
Naloxegol
854601-70-0
10mg
$ 1000.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N21240-50mg
Naloxegol
854601-70-0 98%
50mg
¥15936.0 2024-07-19
TRC
N284470-5mg
Naloxegol
854601-70-0
5mg
$ 690.00 2023-09-06
Chemenu
CM146261-100mg
(4R,4aS,7S,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
854601-70-0 98%
100mg
$1374 2022-12-29
DC Chemicals
DC20016-1 g
Naloxegol
854601-70-0
1g
$2200.0 2022-02-28
DC Chemicals
DC20016-250 mg
Naloxegol
854601-70-0
250mg
$1100.0 2022-02-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-5mg
Naloxegol (NKTR-118)
854601-70-0 98%
5mg
¥3120.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46106-100mg
Naloxegol (NKTR-118)
854601-70-0 98%
100mg
¥18723.00 2023-09-08

Naloxegol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydride
3.1 Reagents: Sulfuric acid
3.2 Reagents: Sodium hydroxide
Referencia
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium methoxide
2.1 Reagents: Triethylamine
3.1 Reagents: Sodium hydride
4.1 Reagents: Sulfuric acid
4.2 Reagents: Sodium hydroxide
Referencia
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
1.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referencia
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydride
2.1 Reagents: Sulfuric acid
2.2 Reagents: Sodium hydroxide
Referencia
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referencia
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 30 °C; 1 h, 30 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referencia
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide Solvents: Toluene ;  20 - 30 °C; 30 - 85 °C; 2 h, 85 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referencia
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide
Referencia
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  rt → 70 °C; 30 min, 70 °C
1.2 Solvents: Tetrahydrofuran ;  70 °C; 24 h, reflux
1.3 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Ethanol ,  Water ;  4 h, 20 - 30 °C
1.4 Reagents: Sodium bicarbonate ;  neutralized
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 30 °C; 1 h, 30 °C
3.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
3.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
3.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
3.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
3.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
4.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
4.2 Reagents: Sodium carbonate Solvents: Water
4.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referencia
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: 1-Propanol ;  20 - 30 °C; 30 min, 20 - 30 °C
2.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
2.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
2.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
3.2 Reagents: Sodium carbonate Solvents: Water
3.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referencia
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Toluene ,  Water ;  15 - 20 °C; 30 min, 20 - 30 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  30 min, 5 - 10 °C
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  3 - 4 h, 8 - 16 °C
1.4 Reagents: Oxalic acid Solvents: Water ;  acidified, 15 - 20 °C
1.5 Reagents: Sodium carbonate Solvents: Water ;  20 min, 20 - 30 °C
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  10 - 15 °C; 90 min, 10 - 15 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Hydrogen bromide Solvents: Water ;  acidified, 10 - 20 °C
Referencia
Improved Process for the Preparation of Naloxegol Oxalate, an Opioid Receptor Antagonist
Velugula, Siva Rama Kasibabu ; et al, ACS Omega, 2023, 8(3), 3415-3422

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Borate(1-), hydrotris(1-methylpropyl)-, sodium (1:1), (T-4)-
2.1 Reagents: Sodium hydride
3.1 Reagents: Sulfuric acid
3.2 Reagents: Sodium hydroxide
Referencia
New Semi-Automated Computer-Based System for Assessing the Purge of Mutagenic Impurities
Burns, Michael J. ; et al, Organic Process Research & Development, 2019, 23(11), 2470-2481

Naloxegol Raw materials

Naloxegol Preparation Products

Artículos recomendados

Proveedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
pengshengyue
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
pengshengyue
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd